

# ABT-767: A Technical Overview of a Novel PARP Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ABT-767

Cat. No.: B1574550

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **ABT-767**, a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed insights into the pre-clinical and clinical data available for this compound.

## Introduction to ABT-767

**ABT-767** is an investigational small molecule inhibitor of PARP-1 and PARP-2, enzymes that play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.<sup>[1]</sup> In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, resulting in synthetic lethality and tumor cell death. **ABT-767** has demonstrated single-agent anti-tumor activity in preclinical models and clinical trials, particularly in patients with tumors harboring BRCA mutations.<sup>[2][3]</sup>

## Discovery and Synthesis Pathway

While the detailed discovery and specific synthesis pathway of **ABT-767** are not extensively disclosed in publicly available literature, it is the result of dedicated medicinal chemistry efforts by AbbVie to identify potent and selective PARP inhibitors. The development of such inhibitors typically involves the screening of compound libraries, followed by lead optimization through

the study of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

A specific, detailed synthesis pathway for **ABT-767** has not been identified in the reviewed scientific literature and patent databases.

## Mechanism of Action

**ABT-767** is a competitive inhibitor of PARP-1 and PARP-2, binding to the nicotinamide adenine dinucleotide (NAD<sup>+</sup>) binding site of the enzymes. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to the site of DNA damage. The resulting accumulation of unrepaired single-strand breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, which cannot be repaired efficiently in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. This selective targeting of HRD cancer cells is the basis of the synthetic lethality induced by PARP inhibitors like **ABT-767**.



[Click to download full resolution via product page](#)

Mechanism of Action of **ABT-767**.

## Preclinical and Clinical Data

## Preclinical Profile

**ABT-767** is a potent inhibitor of PARP-1 and PARP-2 with high affinity.

| Parameter | Value         |
|-----------|---------------|
| PARP-1 Ki | 0.47 nM[2][3] |
| PARP-2 Ki | 0.85 nM[2][3] |

## Phase 1 Clinical Trial (NCT01339650)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **ABT-767** in patients with advanced solid tumors, particularly those with BRCA1/2 mutations and high-grade serous ovarian, fallopian tube, or primary peritoneal cancer.

| Parameter          | Description                                                                                                                            |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Phase 1, open-label, non-randomized, dose-escalation.                                                                                  |
| Patient Population | Patients with advanced solid tumors with BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. |
| Number of Patients | 93                                                                                                                                     |
| Primary Diagnoses  | 80 with ovarian cancer.                                                                                                                |
| Dosage Regimen     | Oral administration, once or twice daily in 28-day cycles.                                                                             |

**ABT-767** demonstrated dose-proportional pharmacokinetics.

| PK Parameter                  | Value                                          |
|-------------------------------|------------------------------------------------|
| Dose Proportionality          | Up to 500 mg BID[2][3]                         |
| Half-life (t <sub>1/2</sub> ) | ~2 hours[2][3]                                 |
| Food Effect                   | No significant effect on bioavailability[2][3] |

The recommended Phase 2 dose (RP2D) was established at 400 mg twice daily (BID).

| Adverse Event Profile                                  | Details                                               |
|--------------------------------------------------------|-------------------------------------------------------|
| Recommended Phase 2 Dose (RP2D)                        | 400 mg BID[2][3]                                      |
| Most Common Grade 3/4 Treatment-Related Adverse Events | Nausea, fatigue, decreased appetite, and anemia[2][3] |
| Dose-Dependent Toxicity                                | Anemia showed a dose-dependent increase[2][3]         |

**ABT-767** showed promising single-agent activity in the studied patient population.

| Efficacy Endpoint                                                              | Result            |
|--------------------------------------------------------------------------------|-------------------|
| Objective Response Rate (ORR) by RECIST 1.1 (all evaluable patients)           | 21% (17/80)[2][3] |
| ORR by RECIST 1.1 (evaluable ovarian cancer patients)                          | 20% (14/71)[2][3] |
| ORR by RECIST 1.1 and/or CA-125 (ovarian cancer patients)                      | 30% (24/80)[2][3] |
| Median Progression-Free Survival (PFS) in HRD positive ovarian cancer patients | 6.7 months[3]     |
| Median PFS in HRD negative ovarian cancer patients                             | 1.8 months[3]     |

## Experimental Protocols

### Phase 1 Clinical Trial Protocol (NCT01339650)

Objective: To determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of **ABT-767**.

#### Methodology:

- Patient Enrollment: Patients with advanced solid tumors with confirmed BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer were enrolled.
- Dose Escalation: **ABT-767** was administered orally at escalating doses, starting from 20 mg once daily up to 500 mg twice daily, in 28-day cycles until disease progression or unacceptable toxicity.
- Pharmacokinetic Sampling: Blood samples were collected at multiple time points post-dosing on specified days of the first cycle to determine the pharmacokinetic profile of **ABT-767**.
- Safety Monitoring: Patients were monitored for adverse events throughout the study, with DLTs assessed during the first cycle.
- Efficacy Assessment: Tumor responses were evaluated every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST 1.1) and/or cancer antigen 125 (CA-125) levels for ovarian cancer patients.



[Click to download full resolution via product page](#)

Phase 1 Clinical Trial Workflow.

## Conclusion

**ABT-767** is a potent, oral PARP-1/2 inhibitor with a manageable safety profile and demonstrated single-agent efficacy in patients with advanced solid tumors, particularly those

with homologous recombination deficiencies. The findings from the Phase 1 clinical trial support its further development in this patient population. Future research will likely focus on confirming its efficacy in larger, randomized trials and exploring its potential in combination with other anti-cancer agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [fiercebiotech.com](http://fiercebiotech.com) [fiercebiotech.com]
- To cite this document: BenchChem. [ABT-767: A Technical Overview of a Novel PARP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574550#abt-767-discovery-and-synthesis-pathway>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)